Ethyl 4-amino-2-(trifluoromethyl)nicotinate
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Overview
Description
Ethyl 4-amino-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is part of the nicotinate family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of Ethyl 4-amino-2-(trifluoromethyl)nicotinate typically involves the reaction of 4-amino-2-(trifluoromethyl)nicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process . Industrial production methods may involve bulk manufacturing and sourcing of the starting materials, followed by the esterification reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 4-amino-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino group or the trifluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-amino-2-(trifluoromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Ethyl 4-amino-2-(trifluoromethyl)nicotinate can be compared with other similar compounds such as:
Ethyl 2-(trifluoromethyl)nicotinate: This compound has a similar structure but lacks the amino group, which may affect its reactivity and biological activity.
Ethyl 2-amino-4-(trifluoromethyl)nicotinate: This compound has the amino group in a different position, which can influence its chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-amino-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)6-5(13)3-4-14-7(6)9(10,11)12/h3-4H,2H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLBLQQAMOEOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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